molecular formula C12H16O3 B097766 Ethyl 2-methyl-2-phenoxypropanoate CAS No. 18672-04-3

Ethyl 2-methyl-2-phenoxypropanoate

Cat. No. B097766
Key on ui cas rn: 18672-04-3
M. Wt: 208.25 g/mol
InChI Key: WGIIOGRUHSJKMI-UHFFFAOYSA-N
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Patent
US08507493B2

Procedure details

To a mixture of phenol (0.01 mol) and ethyl 2-bromo-2-methylpropanoate (0.01 mol) in acetonitrile was added Cs2CO3 (0.015 mol), and the reaction mixture was refluxed overnight. After removal of the solvent, the residue was partitioned between ethyl acetate and water. The organic layer was washed with 1 N aqueous NaOH solution, water, and brine, and then dried sodium sulfate. Concentration gave the titled compound. 1H NMR (400 MHz, CDCl3) δ ppm 7.21˜7.25 (m, 2H), 6.98 (t, J=7.2 Hz 1H), 6.83˜6.86 (m, 2H), 4.23 (q, J=7.2 Hz 4H), 1.60 (s, 6H), 1.24 (t, J=7.2 Hz 3H); LCMS (ESI+) m/z 209 (M+H)+.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
0.015 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:9]([CH3:16])([CH3:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11].C([O-])([O-])=O.[Cs+].[Cs+]>C(#N)C>[CH3:15][C:9]([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([CH3:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0.01 mol
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Cs2CO3
Quantity
0.015 mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with 1 N aqueous NaOH solution, water, and brine
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OCC)(C)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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